molecular formula C11H17N3O B14390608 N-(1-Methylpyrrolidin-2-ylidene)-N'-penta-1,3-dien-1-ylurea CAS No. 90120-36-8

N-(1-Methylpyrrolidin-2-ylidene)-N'-penta-1,3-dien-1-ylurea

Cat. No.: B14390608
CAS No.: 90120-36-8
M. Wt: 207.27 g/mol
InChI Key: MSHDTAQFWSEQPU-UHFFFAOYSA-N
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Description

N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea can be achieved through a multi-step process involving the reaction of 1-methylpyrrolidin-2-one with appropriate dienyl precursors. One common method involves the use of phosphorus oxychloride (POCl3) as a reagent to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites of target proteins, influencing their function and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Methylpyrrolidin-2-ylidene)-N’-penta-1,3-dien-1-ylurea is unique due to its specific combination of the pyrrolidine ring with a dienylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90120-36-8

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-(1-methylpyrrolidin-2-ylidene)-3-penta-1,3-dienylurea

InChI

InChI=1S/C11H17N3O/c1-3-4-5-8-12-11(15)13-10-7-6-9-14(10)2/h3-5,8H,6-7,9H2,1-2H3,(H,12,15)

InChI Key

MSHDTAQFWSEQPU-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CNC(=O)N=C1CCCN1C

Origin of Product

United States

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